Cas no 729-43-1 (Acetophenone Azine)
Acetophenone Azine Chemical and Physical Properties
Names and Identifiers
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- Acetophenone Azine
- 1,2-Bis(1-phenylethylidene)diazene
- 1,2-bis(1-phenylethylidene)hydrazine
- 1,2-bis(1-phenylethylidene)hydrazone
- 1,4-dimethyl-1,4-diphenyl-2,3-diazabuta-1,3-diene
- 2,5-diphenyl-3,4-diazahexa-2,4-diene
- Acetophenonazin
- ACETYLBENZENE AZINE
- BENZOYL METHIDE AZINE
- Ethanone,1-phenyl-,azine
- HYPNONE AZINE
- METHYL PHENYL KETONE AZINE
- N,N'-bisethyleneacetophenoneimine
- AKOS015906304
- SR-01000631677-1
- MFCD00015011
- Acetophenone, azine
- AS-10685
- A837678
- Ethanone, 1-phenyl-, azine
- ?ACETOPHENONE AZINE
- CCG-41616
- (1E)-1-Phenylethanone [(E)-1-phenylethylidene]hydrazone #
- 729-43-1
- Ethanone,1-phenyl-,2-(1-phenylethylidene)hydrazone
- Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone
- PhAc azine
- Acetophenone-, azine
- Ethanone, 1-phenyl-,2-(1-phenylethylidene)hydrazone
- 1-phenyl-N-[(E)-1-phenylethylideneamino]ethanimine
- (E)-1-phenyl-N-[(E)-1-phenylethylideneamino]ethanimine
-
- MDL: MFCD00015011
- Inchi: 1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13+,18-14+
- InChI Key: MOKMQSIJAHPSQX-HBKJEHTGSA-N
- SMILES: N(=C(/C)\C1C=CC=CC=1)/N=C(\C)/C1C=CC=CC=1
- BRN: 1912471
Computed Properties
- Exact Mass: 236.13100
- Monoisotopic Mass: 236.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 24.7
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.0±0.1 g/cm3
- Melting Point: 121-122°C
- Boiling Point: 333.2±15.0 °C at 760 mmHg
- Flash Point: 147.4±21.2 °C
- Refractive Index: 1.551
- PSA: 24.72000
- LogP: 3.91980
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Acetophenone Azine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: S22-S24/25
- TSCA:Yes
- Safety Term:S22;S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Acetophenone Azine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Acetophenone Azine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914319-5g |
Acetophenone Azine |
729-43-1 | 97% | 5g |
¥1,340.00 | 2022-09-29 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L03924-5g |
Acetophenone azine, 97% |
729-43-1 | 97% | 5g |
¥3740.00 | 2023-02-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914319-1g |
Acetophenone Azine |
729-43-1 | 97% | 1g |
¥386.00 | 2022-09-29 | |
| eNovation Chemicals LLC | D769395-5g |
ACETOPHENONE AZINE |
729-43-1 | 97% | 5g |
$185 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433435-1g |
(1Z,2E)-1,2-bis(1-phenylethylidene)hydrazine |
729-43-1 | 98% | 1g |
¥239.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433435-5g |
(1Z,2E)-1,2-bis(1-phenylethylidene)hydrazine |
729-43-1 | 98% | 5g |
¥616.00 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278670-5 g |
Acetophenone azine, |
729-43-1 | 5g |
¥2,377.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278670-5g |
Acetophenone azine, |
729-43-1 | 5g |
¥2377.00 | 2023-09-05 | ||
| Aaron | AR003OCG-250mg |
Acetophenone Azine |
729-43-1 | 98% | 250mg |
$11.00 | 2025-02-10 | |
| Aaron | AR003OCG-1g |
Acetophenone Azine |
729-43-1 | 98% | 1g |
$23.00 | 2025-02-10 |
Acetophenone Azine Suppliers
Acetophenone Azine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Acetophenone Azine
Professional Introduction to Acetophenone Azine (CAS No. 729-43-1)
Acetophenone Azine, chemically identified by the CAS number 729-43-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, featuring a unique azine ring structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The molecular formula of Acetophenone Azine is C8H8N2, reflecting its composition of carbon, hydrogen, and nitrogen atoms arranged in a specific geometric configuration.
The structural framework of Acetophenone Azine consists of a benzene ring substituted with an acetophenone moiety and an azine ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the azine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, imparts unique electronic and steric properties to the compound. These properties are particularly useful in designing molecules with specific interactions with biological targets.
In recent years, Acetophenone Azine has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of various pharmacologically active compounds. The compound's ability to undergo diverse chemical transformations, such as nucleophilic substitution and cyclization reactions, makes it a versatile building block for drug development. For instance, derivatives of Acetophenone Azine have been investigated for their antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of Acetophenone Azine is its role in the development of novel therapeutic agents. The azine ring's electronic characteristics allow it to interact with biological systems in unique ways, making it an attractive scaffold for drug design. Recent studies have demonstrated that Acetophenone Azine-based compounds can modulate enzyme activity and interfere with pathogenic processes. These findings have opened up new avenues for treating various diseases, including infectious disorders and chronic conditions.
The synthesis of Acetophenone Azine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize the yield and purity of the compound. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed in these processes. The efficiency of these synthetic routes has enabled researchers to produce Acetophenone Azine on a larger scale, facilitating further exploration of its applications.
The chemical reactivity of Acetophenone Azine also makes it a valuable tool in material science research. Its ability to form stable complexes with metals and other small molecules has been exploited in the development of novel materials with enhanced properties. These materials find applications in various sectors, including electronics and catalysis. The versatility of Acetophenone Azine underscores its importance as a chemical entity with broad industrial relevance.
As research continues to uncover new applications for Acetophenone Azine, its significance in both academic and industrial settings is likely to grow. The compound's unique structural features and chemical properties make it a cornerstone in the development of innovative solutions across multiple disciplines. By leveraging the potential of Acetophenone Azine, scientists are paving the way for advancements that could transform how we approach challenges in medicine, materials science, and beyond.
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